2-Nonenoic acid, 2-butyl-

Vue d'ensemble

Description

2-Nonenoic acid, 2-butyl- is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing nine carbon atoms and a carboxylic acid functional group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nonenoic acid, 2-butyl- can be synthesized through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene using a rhodium catalyst under high pressure and temperature. The resulting aldehyde is then oxidized to form the carboxylic acid.

Industrial Production Methods: In industrial settings, 2-Nonenoic acid, 2-butyl- is produced through the catalytic oxidation of 2-butyl-1-octene. This process typically involves the use of oxygen or air as the oxidizing agent in the presence of a metal catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Types of Reactions:

Oxidation: 2-Nonenoic acid, 2-butyl- can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes and ketones.

Reduction: This compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Halides and esters.

Applications De Recherche Scientifique

Food Industry

Flavoring Agent

2-Nonenoic acid serves as a flavoring agent in the food industry. Its unique fatty and cucumber-like odor makes it suitable for enhancing the sensory profile of various food products. It is particularly noted for its application in gluten-free products, where it contributes to the aroma and overall consumer acceptance of items like rice bread .

Case Study: Gluten-Free Rice Bread

A study identified key aroma compounds in gluten-free rice bread, highlighting 2-nonenal (closely related to 2-nonenoic acid) as a significant contributor to the bread's aroma profile. The presence of this compound helps bridge the gap in flavor perception between gluten-free and traditional wheat-based products .

| Compound | Role | Application |

|---|---|---|

| 2-Nonenoic Acid | Flavoring Agent | Gluten-Free Rice Bread |

| 2-Butyl-2-heptenal | Aroma Component | Baked Goods |

| 4-Hydroxy-2-octenoic Acid Lactone | Aroma Enhancer | Various Food Products |

Cosmetic Industry

Skin Care Formulations

In cosmetics, 2-nonenoic acid is utilized for its emollient properties, making it an effective ingredient in skin care formulations. Its ability to enhance skin hydration and improve texture has made it a popular choice among formulators looking to create high-quality moisturizing products .

Case Study: Moisturizing Creams

Research indicates that incorporating 2-nonenoic acid into moisturizing creams can significantly improve skin hydration levels compared to formulations without this compound. This effect is attributed to its ability to form a protective barrier on the skin surface, reducing transepidermal water loss.

Fragrance Industry

Aroma Component

The compound is recognized for its role as an aroma component in fragrances. Its distinct scent profile allows it to be used effectively in perfumes and scented products, providing a fresh and fatty note that enhances overall fragrance complexity .

Case Study: Perfume Formulations

In fragrance formulations, 2-nonenoic acid has been shown to blend well with floral and fruity notes, enhancing the longevity and depth of the scent. Perfume houses have documented successful uses of this compound in various signature scents.

Chemical Industry

Synthesis and Derivatives

In addition to its direct applications, 2-nonenoic acid serves as a precursor for synthesizing other chemical compounds. Its derivatives are explored for potential uses in polymer chemistry and as intermediates in organic synthesis .

| Application Area | Description |

|---|---|

| Food | Flavoring agent in gluten-free products |

| Cosmetics | Emollient in skin care formulations |

| Fragrance | Aroma component in perfumes |

| Chemical Synthesis | Precursor for other chemical compounds |

Mécanisme D'action

The mechanism of action of 2-Nonenoic acid, 2-butyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

2-Nonenoic acid: The parent compound without the butyl substitution.

2-Decenoic acid: A similar medium-chain fatty acid with a ten-carbon aliphatic tail.

2-Octenoic acid: A related compound with an eight-carbon aliphatic tail.

Uniqueness: 2-Nonenoic acid, 2-butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and stability, making it more suitable for specific industrial and research applications compared to its analogs.

Activité Biologique

Overview

2-Nonenoic acid, 2-butyl- (CAS Number: 105645-28-1) is a medium-chain fatty acid characterized by a nine-carbon aliphatic chain and a carboxylic acid functional group. Its unique structure imparts various biological activities, making it a subject of interest in both industrial applications and scientific research. This article delves into the biological activity of this compound, emphasizing its antimicrobial properties, potential therapeutic applications, and relevant research findings.

2-Nonenoic acid, 2-butyl- can undergo several chemical reactions, including:

- Oxidation : Forms aldehydes and ketones.

- Reduction : Can be reduced to alcohols using agents like lithium aluminum hydride.

- Substitution : The carboxylic acid group can be replaced by halides or esters.

These reactions are critical for understanding the compound's reactivity in biological systems and its potential applications in drug development and industry.

Antimicrobial Properties

Research indicates that 2-Nonenoic acid, 2-butyl- exhibits significant antimicrobial and antifungal activities. Its mechanism of action is primarily linked to its ability to disrupt microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents.

Case Studies:

- Antifungal Activity : A study demonstrated that 2-Nonenoic acid, 2-butyl- showed effective inhibition against various fungal strains, suggesting its potential use in treating fungal infections.

- Bacterial Inhibition : Another investigation revealed that this compound could inhibit the growth of several bacterial species, indicating its broad-spectrum antimicrobial potential .

Therapeutic Applications

The compound is being explored for various therapeutic applications due to its biological activity:

- Potential Drug Development : Ongoing research aims to harness its properties for developing new drugs targeting microbial infections.

- Industrial Uses : Beyond pharmaceuticals, it is utilized in the production of lubricants and surfactants due to its stability and reactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Carbon Chain Length | Key Biological Activity |

|---|---|---|

| 2-Nonenoic Acid | 9 | Antimicrobial, antifungal |

| 2-Decenoic Acid | 10 | Similar antimicrobial properties |

| 2-Octenoic Acid | 8 | Less potent than 2-nonenoic acid |

This table illustrates the comparative biological activities of related compounds, highlighting the unique efficacy of 2-nonenoic acid, 2-butyl-.

The biological effects of 2-Nonenoic acid, 2-butyl- are mediated through interactions with specific molecular targets within microbial cells. The disruption of lipid bilayers in cell membranes leads to increased permeability, resulting in cell death. This mechanism is crucial for its application as an antimicrobial agent.

Safety and Toxicology

Preliminary safety studies indicate that 2-Nonenoic acid, 2-butyl- is non-cytotoxic and does not exhibit mutagenic activity in standard assays. Long-term toxicity studies in animals have shown no adverse effects at high doses, suggesting a favorable safety profile for further research .

Propriétés

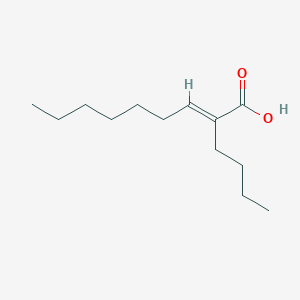

IUPAC Name |

(E)-2-butylnon-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTVRNXWFCMITL-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C(CCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C(\CCCC)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.